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Compound of Interest

Compound Name: MPI-0479605

Cat. No.: B15604637 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of

Two Potent Mps1/TTK Inhibitors

In the landscape of anticancer drug development, the mitotic kinase Mps1 (also known as TTK)

has emerged as a compelling target. Its critical role in the spindle assembly checkpoint (SAC)

makes it a key regulator of cell division, and its inhibition offers a promising therapeutic strategy

against various malignancies. This guide provides a detailed head-to-head comparison of two

prominent Mps1 inhibitors: MPI-0479605 and CFI-402257. We present a comprehensive

analysis of their performance, supported by available experimental data, to aid researchers in

their evaluation of these compounds.
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Parameter MPI-0479605 CFI-402257

Target Mps1 (TTK) Mps1 (TTK)

Mechanism of Action

ATP-competitive inhibitor of

Mps1, leading to SAC override,

chromosome missegregation,

aneuploidy, and cell death.[1]

[2][3]

Potent and selective, ATP-

competitive inhibitor of Mps1,

causing SAC inactivation,

chromosome missegregation,

aneuploidy, and ultimately cell

death.[4]

Biochemical Potency (IC50) 1.8 nM[1][5] 1.2 nM - 1.7 nM[6][7]

Cellular Potency (GI50/EC50)
GI50: 30 - 100 nM in a panel of

tumor cell lines[1]

EC50 (Mps1

autophosphorylation): 6.5 ± 0.5

nM; Median GI50: 15 nM

across a panel of cancer cell

lines[8]

Selectivity

>40-fold selectivity over other

kinases.[1] Moderate activity

against JNK (IC50 = 110 nM)

and FER (IC50 = 590 nM)

kinases.[9]

Highly selective; no significant

inhibition of 262 other kinases

at 1 µM.[4][5]

Administration Route

(Preclinical)
Intraperitoneal (i.p.)[1][5] Oral[4]

In Vivo Antitumor Activity

Showed tumor growth

inhibition in colon cancer

xenograft models.[1][5]

Demonstrated robust tumor

growth suppression in various

cell line and patient-derived

xenograft models as a single

agent.[4][5]

Clinical Development Preclinical

Phase 1/2 Clinical Trials

(NCT02792465,

NCT05251714)[10][11]
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Delving into the Mechanism of Action: A Shared
Pathway to Cell Death
Both MPI-0479605 and CFI-402257 exert their anticancer effects by targeting the same critical

cellular process: the spindle assembly checkpoint. By inhibiting the Mps1 kinase, these small

molecules disrupt the cell's ability to ensure proper chromosome segregation during mitosis.

This leads to a cascade of events culminating in programmed cell death, a highly desirable

outcome in cancer therapy.

The following diagram illustrates the signaling pathway affected by these inhibitors:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15604637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Mps1 inhibition by MPI-0479605 or CFI-402257 disrupts the spindle assembly

checkpoint, leading to aberrant mitosis and cell death.

Quantitative Performance Metrics: A Tabular
Comparison
For a direct comparison of the quantitative data available for MPI-0479605 and CFI-402257,

the following tables summarize key parameters from preclinical studies.

In Vitro Potency and Efficacy
Compound Target Assay Type

IC50 / EC50
(nM)

Cell Line(s) Reference

MPI-0479605 Mps1 Biochemical 1.8 - [1][5]

Cell Viability Cell-based
GI50: 30 -

100

Panel of

tumor cell

lines

[1]

CFI-402257 Mps1 Biochemical 1.2 - 1.7 - [6][7]

Mps1

Autophospho

rylation

Cell-based 6.5 ± 0.5 - [8]

Cell Viability Cell-based
Median GI50:

15

Panel of

cancer cell

lines

Kinase Selectivity
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Compound
Kinase Panel
Size

Concentration
Tested

Key Findings Reference

MPI-0479605 Not specified Not specified

>40-fold

selectivity over

other kinases.

Moderate activity

against JNK and

FER.

[1][9]

CFI-402257 262 kinases 1 µM

No significant

inhibition of any

of the 262

kinases tested.

[4][5]

Preclinical Pharmacokinetics
Compound Animal Model

Administration
Route

Key
Parameters

Reference

MPI-0479605 Mice
Intraperitoneal

(i.p.)

Sufficient plasma

concentrations to

support in vivo

anti-tumor

studies.

[9]

CFI-402257 Mice Oral

Rapidly

absorbed.

Exposure (AUC

and Cmax) was

dose-dependent.

Favorable

pharmacokinetic

profile.

[4]

Rats, Dogs Oral

Well-tolerated

with no overt

toxicity.

[7]
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Experimental Protocols: A Look at the
Methodologies
To ensure a thorough understanding of the presented data, this section outlines the

methodologies for key experiments cited in the literature.

In Vitro Mps1 Kinase Assay (for MPI-0479605)
Enzyme: Recombinant, full-length Mps1 (25 ng).

Substrate: Myelin basic protein (MBP) (5 µM).

Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100.

ATP: 40 µM (2x Km) with 1 µCi [γ-³³P]ATP.

Incubation: 45 minutes at room temperature.

Termination: 3% phosphoric acid.

Detection: P81 filter plates and scintillation counting to measure ³³P radioactivity.

Cell Viability Assay (General)
Cells: A panel of human tumor cell lines.

Treatment: Various concentrations of the inhibitor for 3 or 7 days.

Detection: CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an

indicator of metabolically active cells.

Analysis: Calculation of GI50 values (the concentration that causes 50% inhibition of cell

growth).

Human Tumor Xenograft Models (General Workflow)
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of these

inhibitors.
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Caption: A generalized workflow for assessing the in vivo antitumor activity of Mps1 inhibitors in

xenograft models.

Summary and Outlook
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Both MPI-0479605 and CFI-402257 are potent and selective inhibitors of Mps1 kinase with

demonstrated anti-tumor activity in preclinical models. CFI-402257 appears to have undergone

more extensive public characterization, particularly regarding its kinase selectivity and

pharmacokinetic profile, and has progressed into clinical trials. The oral bioavailability of CFI-

402257 is a notable advantage for clinical development.

For researchers selecting an Mps1 inhibitor for their studies, the choice may depend on the

specific requirements of their experimental design. CFI-402257 offers the advantage of

extensive characterization and clinical relevance. MPI-0479605 remains a valuable tool for

preclinical research, though further characterization of its selectivity and oral bioavailability

would be beneficial for a more direct comparison.

This guide provides a snapshot of the publicly available data for these two compounds. As

research in this area is ongoing, new data may emerge that will further refine our

understanding of their respective profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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